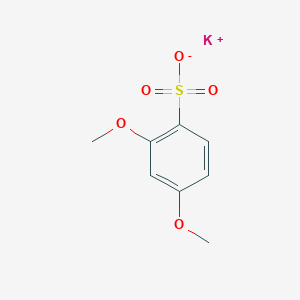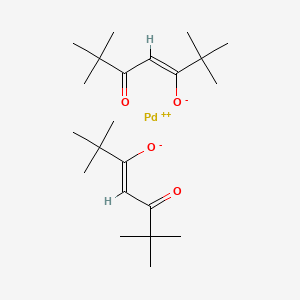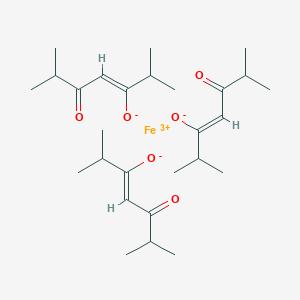
Fe(dibm)3
Vue d'ensemble
Description
Iron tris(diisobutyrylmethane), also known as Iron tris(2,6-dimethyl-3,5-heptanedione), is a coordination compound with the formula Fe(C11H19O2)3. It is commonly used as a catalyst in various organic reactions, particularly in the cross-coupling of olefins. This compound is known for its high catalytic efficiency and mild reaction conditions, making it a valuable reagent in synthetic chemistry .
Méthodes De Préparation
Iron tris(diisobutyrylmethane) can be synthesized through the reaction of iron(III) chloride with diisobutyrylmethane in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol. The product is then purified through recrystallization .
Industrial production methods involve similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using non-toxic reagents, is also emphasized in industrial settings .
Analyse Des Réactions Chimiques
Iron tris(diisobutyrylmethane) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form iron(III) oxide and other iron-containing compounds.
Reduction: It can be reduced to iron(II) compounds under specific conditions.
Substitution: It participates in substitution reactions where the diisobutyrylmethane ligands are replaced by other ligands.
Common reagents used in these reactions include phenylsilane, which is often used in the presence of iron tris(diisobutyrylmethane) to form highly substituted and novel functionalized carbon-carbon bonds . The major products formed from these reactions are typically complex organic molecules with enhanced functional properties .
Applications De Recherche Scientifique
Iron tris(diisobutyrylmethane) has a wide range of applications in scientific research:
Medicine: Its catalytic properties are utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism by which iron tris(diisobutyrylmethane) exerts its catalytic effects involves the formation of an iron-hydride species from the iron(III) pre-catalyst and a hydrosilane. This iron-hydride species then undergoes a metal-catalyzed hydrogen atom transfer process, generating a carbon-centered radical that participates in various organic transformations . The molecular targets and pathways involved in these reactions are primarily related to the activation and functionalization of carbon-carbon and carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Iron tris(diisobutyrylmethane) can be compared with other similar compounds such as:
Iron tris(acetylacetonate): Another iron-based catalyst with similar applications but different ligand structures.
Iron tris(dipivaloylmethane): A cheaper alternative with comparable catalytic efficiency in the regioselective alkylation of carbohydrates and diols.
Manganese tris(2,2,6,6-tetramethyl-3,5-heptanedione): A manganese-based catalyst with similar coordination chemistry but different reactivity profiles.
The uniqueness of iron tris(diisobutyrylmethane) lies in its high catalytic efficiency, mild reaction conditions, and broad substrate scope, making it a versatile and valuable reagent in various fields of research and industry .
Propriétés
IUPAC Name |
(Z)-2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H16O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7,10H,1-4H3;/q;;;+3/p-3/b3*8-5-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOZRYBKGIMHJV-YXKGCPEZSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].[Fe+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)C)/[O-])C.CC(/C(=C/C(=O)C(C)C)/[O-])C.CC(/C(=C/C(=O)C(C)C)/[O-])C.[Fe+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45FeO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


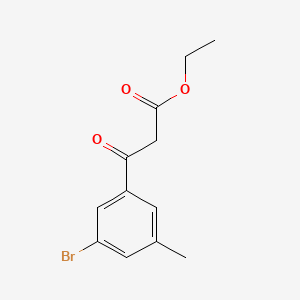
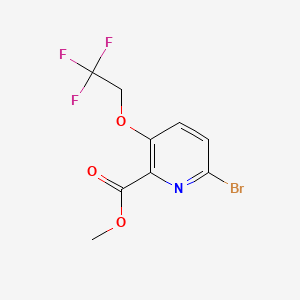
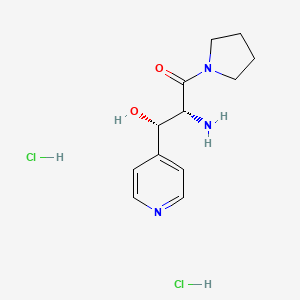
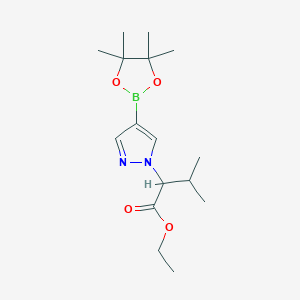
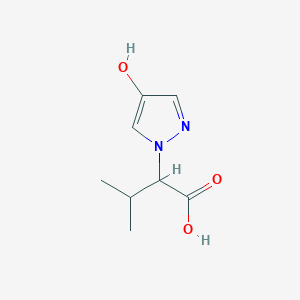
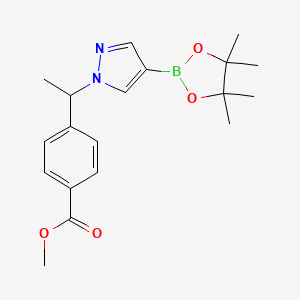


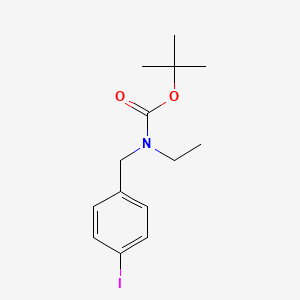
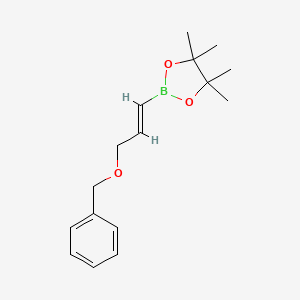

![7-(2-Aminoethylsulfanylmethyl)-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B8232322.png)
